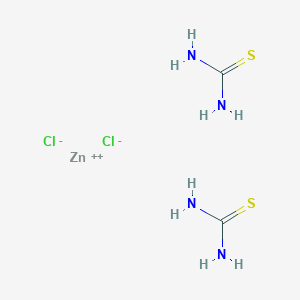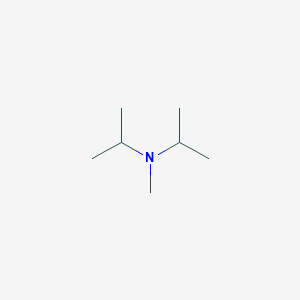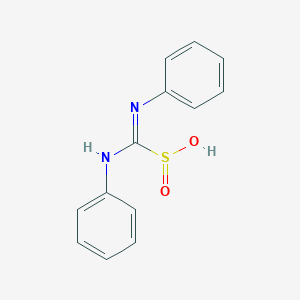
(Z)-anilino(phenylimino)methanesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-anilino(phenylimino)methanesulfinic acid, also known as sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as arthritis, gout, and pain. However, recent scientific research has shown that sulindac has potential therapeutic applications beyond its anti-inflammatory effects.
Mecanismo De Acción
Sulindac inhibits the COX enzyme by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Sulindac has been shown to have various biochemical and physiological effects beyond its anti-inflammatory and anti-tumor effects. It has been reported to have antioxidant, anti-angiogenic, and anti-metastatic properties. Sulindac has also been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, (Z)-anilino(phenylimino)methanesulfinic acid has some limitations for lab experiments. It can be toxic at high doses, and its effects on normal cells and tissues need to be further investigated.
Direcciones Futuras
Future research on (Z)-anilino(phenylimino)methanesulfinic acid could focus on its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Sulindac has been shown to have neuroprotective effects in animal models of these diseases, and further studies could investigate its potential as a treatment option. Additionally, research could focus on developing more potent and selective COX inhibitors based on the structure of (Z)-anilino(phenylimino)methanesulfinic acid.
Métodos De Síntesis
Sulindac can be synthesized by reacting o-anisidine with benzaldehyde in the presence of sulfuric acid to form (Z)-anilino(phenylimino)methanesulfinic acid. This reaction involves the formation of an imine intermediate, which is subsequently reduced to form sulfinic acid.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in various cancer types, including colon, lung, breast, and prostate cancer. Sulindac exerts its anti-tumor effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Propiedades
Número CAS |
14451-44-6 |
|---|---|
Nombre del producto |
(Z)-anilino(phenylimino)methanesulfinic acid |
Fórmula molecular |
C13H12N2O2S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
anilino(phenylimino)methanesulfinic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-18(17)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17) |
Clave InChI |
LCRSTTZKQRWKER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)O |
Otros números CAS |
14451-44-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
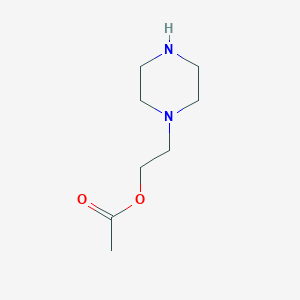
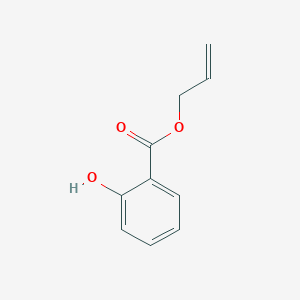
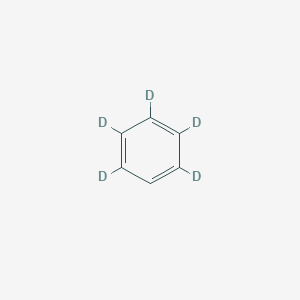
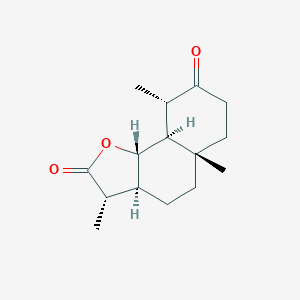

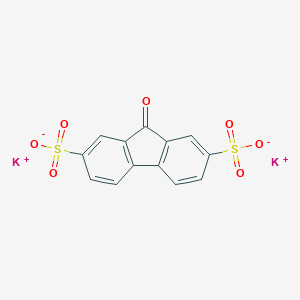
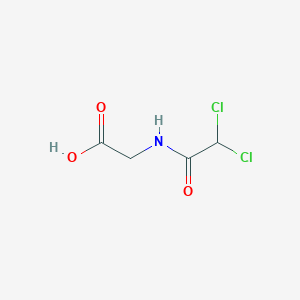
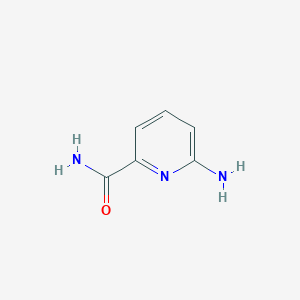
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
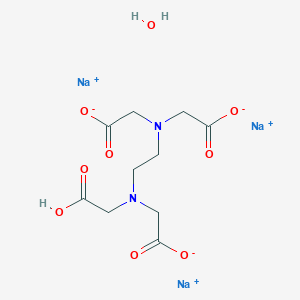
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
